molecular formula C22H26N2O6S2 B2762438 3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one CAS No. 868677-76-3

3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one

Cat. No.: B2762438
CAS No.: 868677-76-3
M. Wt: 478.58
InChI Key: JSYQSNVGEUXRRE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two benzenesulfonyl-propanoyl moieties.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S2/c25-21(11-17-31(27,28)19-7-3-1-4-8-19)23-13-15-24(16-14-23)22(26)12-18-32(29,30)20-9-5-2-6-10-20/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYQSNVGEUXRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one typically involves multi-step organic synthesis. The starting materials often include benzenesulfonyl chloride and piperazine, which undergo sulfonation and subsequent acylation reactions. Reaction conditions may require the use of organic solvents like dichloromethane or acetonitrile, with temperature control to manage exothermic reactions.

Industrial Production Methods: In industrial settings, the compound can be produced using large-scale reactors with continuous flow processes to enhance yield and purity. Advanced techniques such as crystallization and chromatography are employed to isolate and purify the final product, ensuring it meets stringent pharmaceutical standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the sulfur atom in the benzenesulfonyl group, forming sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the carbonyl groups within the propanoyl chain, leading to the formation of alcohols or alkanes.

  • Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: Use of halogens (Cl2, Br2) or nitric acid under controlled conditions to achieve specific substitutions.

Major Products:

  • Oxidation yields sulfoxides or sulfones.

  • Reduction yields alcohols or alkanes.

  • Substitution reactions generate various substituted aromatic compounds.

Scientific Research Applications

The compound finds extensive applications in multiple scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: Its derivatives are explored for their potential as enzyme inhibitors or binding agents in biochemical assays.

  • Medicine: The compound and its analogs are investigated for therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

  • Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants, due to its unique structural attributes.

Mechanism of Action

The biological activity of 3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one is primarily attributed to its ability to interact with specific molecular targets. Its mechanism of action often involves:

  • Binding to active sites of enzymes, thereby inhibiting their activity.

  • Modulating receptor functions by interacting with receptor proteins.

  • Disrupting cellular pathways that are essential for disease progression, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as piperazine cores, sulfonyl groups, or aryl substituents. Key differences lie in substituent electronic properties, steric effects, and synthetic yields.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Key Substituents Molecular Weight Yield (%) Purity (%) Notable Features Reference
3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one (Target) Dual benzenesulfonyl-propanoyl groups ~532.6* N/A N/A High symmetry, strong EWG effects N/A
1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine (SU [3,3]) Trifluoromethylbenzenesulfonyl, naphthyl 477.0 22 93 Low yield, fluorinated substituent
1-(4-Methylbenzenesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine (SU [3,4]) Methylbenzenesulfonyl, naphthyl 421.0 5 96 Higher purity, lower steric bulk
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one Chlorophenylthio, methoxyphenyl 390.9 N/A N/A Thioether linkage, mixed EWGs/EDGs
1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone Diphenylmethyl, diphenylpropanoyl 466.6 N/A N/A High lipophilicity, steric hindrance
3-(Thiophen-2-ylthio)-1-[4-(4-(trifluoromethyl)phenyl)piperazin-1-yl]propan-1-one (MK22) Thiophene-thio, trifluoromethylphenyl ~428.4* N/A N/A Heterocyclic sulfur, strong EWG

*Calculated based on molecular formula.

Key Observations

Compounds with mixed substituents (e.g., chlorophenylthio and methoxyphenyl in ) balance electron-donating and withdrawing groups, which may modulate receptor binding.

Steric and Lipophilic Profiles: The diphenylmethyl and diphenylpropanoyl groups in introduce significant steric bulk, likely reducing solubility but enhancing membrane permeability. In contrast, the target compound’s linear propanoyl chains may favor crystallinity. SU [3,4] (methylbenzenesulfonyl) exhibits lower molecular weight and steric hindrance, correlating with its higher purity (96%) despite a low yield (5%) .

Synthetic Challenges :

  • Yields for sulfonyl-piperazine derivatives vary widely (5–22% in ), suggesting that the target compound’s synthesis may require optimized coupling conditions to avoid similar inefficiencies.

The target compound’s dual sulfonyl groups could mimic these effects but may require formulation adjustments to address solubility limitations.

Biological Activity

The compound 3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one , with the CAS number 868677-76-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, providing a comprehensive overview of its effects, mechanisms, and relevant research findings.

Basic Information

PropertyValue
Common NameThis compound
Molecular FormulaC22H26N2O6S2
Molecular Weight478.6 g/mol
CAS Number868677-76-3

Structural Characteristics

The compound features a benzenesulfonyl group and a piperazine moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Cardiovascular Effects

Recent studies have explored the impact of benzenesulfonamide derivatives on cardiovascular parameters, particularly perfusion pressure and coronary resistance. A significant study utilized an isolated rat heart model to evaluate these effects.

Experimental Design

The study assessed several compounds, including benzenesulfonamide and its derivatives, at a concentration of 0.001 nM . The results indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance.

GroupCompoundDose
ControlKrebs-Henseleit solution onlyN/A
Experimental Group IBenzenesulfonamide0.001 nM
Experimental Group II4-(2-amino-ethyl)-benzenesulfonamide0.001 nM
Experimental Group III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM

Findings

The study found that 4-(2-amino-ethyl)-benzenesulfonamide notably decreased both perfusion pressure and coronary resistance compared to controls, suggesting its potential as a therapeutic agent in cardiovascular conditions .

Docking studies indicated that some derivatives might interact with calcium channels, influencing vascular tone and resistance. Specifically, interactions with amino acid residues in calcium channel proteins were suggested to facilitate these changes .

Antimicrobial Activity

Similar compounds within the benzenesulfonamide class have demonstrated antimicrobial properties. The structural components of these compounds allow them to inhibit bacterial growth by targeting specific bacterial enzymes or receptors.

Study on Perfusion Pressure

A pivotal study conducted by Figueroa-Valverde et al. (2024) examined the effects of benzenesulfonamide derivatives on isolated rat hearts. The findings highlighted that certain derivatives could effectively modulate cardiovascular parameters, supporting their potential use in treating hypertension and related disorders .

Antimicrobial Efficacy

Research has shown that benzenesulfonamide derivatives exhibit varying degrees of antimicrobial activity against different pathogens. For instance, compounds similar to This compound have been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Q & A

Q. How are computational models used to predict binding affinities with biological targets?

  • Molecular docking (AutoDock Vina) simulates interactions with protein active sites (e.g., kinases or GPCRs). Molecular dynamics (MD) simulations (50 ns trajectories in GROMACS) assess binding stability. Free-energy perturbation (FEP) calculations quantify ΔGbinding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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